molecular formula C28H22N2 B184611 1-Benzyl-2,4,5-triphenylimidazole CAS No. 13269-91-5

1-Benzyl-2,4,5-triphenylimidazole

Cat. No. B184611
CAS RN: 13269-91-5
M. Wt: 386.5 g/mol
InChI Key: YXISEDRBMZJRNY-UHFFFAOYSA-N
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Description

1-Benzyl-2,4,5-triphenylimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of imidazole that contains three phenyl rings and a benzyl group attached to the imidazole ring.

Scientific Research Applications

1-Benzyl-2,4,5-triphenylimidazole has been found to have potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against multi-drug-resistant cancer cells.

Mechanism Of Action

The mechanism of action of 1-Benzyl-2,4,5-triphenylimidazole involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of tubulin, which is involved in the formation of the microtubule network that is essential for cell division. It also inhibits the activity of topoisomerase, which is involved in DNA replication.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Benzyl-2,4,5-triphenylimidazole are primarily related to its anti-cancer properties. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Benzyl-2,4,5-triphenylimidazole in lab experiments is its relatively simple synthesis method. This compound is also stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research and development of 1-Benzyl-2,4,5-triphenylimidazole. One of the primary directions is to explore its potential applications in other fields of scientific research, such as neuroscience and immunology. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to understand the mechanism of action of this compound fully.

Synthesis Methods

The synthesis of 1-Benzyl-2,4,5-triphenylimidazole involves the reaction of benzylamine, benzaldehyde, and 2,4,5-triphenyl imidazole in the presence of a catalyst. This reaction leads to the formation of the desired compound with a yield of around 60%. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

properties

CAS RN

13269-91-5

Product Name

1-Benzyl-2,4,5-triphenylimidazole

Molecular Formula

C28H22N2

Molecular Weight

386.5 g/mol

IUPAC Name

1-benzyl-2,4,5-triphenylimidazole

InChI

InChI=1S/C28H22N2/c1-5-13-22(14-6-1)21-30-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)29-28(30)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

YXISEDRBMZJRNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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